Ibritumomab

Radioimmunotherapy Follicular Lymphoma CD20 Targeting

Ibritumomab tiuxetan (CAS 206181-63-7) is a murine anti-CD20 monoclonal antibody covalently linked to the chelator tiuxetan, enabling stable complexation with the beta-emitting radioisotope yttrium-90 (⁹⁰Y). As a radioimmunotherapy (RIT) agent, it delivers targeted radiation to CD20-expressing B-cells and neighboring malignant cells via a crossfire effect with a tissue penetration range of 5–10 mm.

Molecular Formula C24H35N5O11
Molecular Weight 569.6 g/mol
CAS No. 206181-63-7
Cat. No. B3415438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbritumomab
CAS206181-63-7
Molecular FormulaC24H35N5O11
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C24H35N5O11/c1-15(28(11-20(32)33)12-21(34)35)8-27(10-19(30)31)9-18(29(13-22(36)37)14-23(38)39)7-16-3-5-17(6-4-16)26-24(40)25-2/h3-6,15,18H,7-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H2,25,26,40)
InChIKeyRTQWWZBSTRGEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ibritumomab Tiuxetan CAS 206181-63-7: A Radioimmunotherapy CD20 Monoclonal Antibody for Targeted B-Cell NHL


Ibritumomab tiuxetan (CAS 206181-63-7) is a murine anti-CD20 monoclonal antibody covalently linked to the chelator tiuxetan, enabling stable complexation with the beta-emitting radioisotope yttrium-90 (⁹⁰Y) [1]. As a radioimmunotherapy (RIT) agent, it delivers targeted radiation to CD20-expressing B-cells and neighboring malignant cells via a crossfire effect with a tissue penetration range of 5–10 mm [2]. FDA-approved in 2002 as the first radioimmunotherapeutic for relapsed or refractory low-grade, follicular, or transformed B-cell non-Hodgkin's lymphoma (NHL) [1], ibritumomab tiuxetan addresses rituximab-refractory disease where conventional CD20-directed immunotherapy is insufficient [3].

Why Ibritumomab Tiuxetan Cannot Be Substituted with Unconjugated Anti-CD20 Antibodies


Ibritumomab tiuxetan is not interchangeable with rituximab or other unconjugated anti-CD20 antibodies due to fundamental differences in mechanism of action. Rituximab relies solely on immune effector functions—antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC)—which are compromised in rituximab-refractory disease [1]. In contrast, ibritumomab tiuxetan delivers cytotoxic beta radiation directly to CD20-positive B-cells and surrounding tumor cells via a 5–10 mm crossfire effect, achieving therapeutic effect independent of host immune function and overcoming tumor heterogeneity [2]. This mechanistic distinction translates into quantifiable clinical superiority in both overall response rates and complete response rates versus rituximab alone [3], and critically, maintains efficacy (ORR 74%) in patients proven refractory to rituximab [4]. No unconjugated anti-CD20 antibody (rituximab, obinutuzumab, ofatumumab) offers this radiation-mediated bystander killing capability.

Ibritumomab Tiuxetan Comparative Efficacy Data: Quantified Differentiation Versus Rituximab and Alternative RIT Agents


Superior Overall Response Rate vs. Rituximab: Phase III Randomized Controlled Trial Head-to-Head Comparison

In a prospective, randomized, controlled phase III trial of 143 patients with relapsed or refractory low-grade, follicular, or transformed B-cell NHL, ⁹⁰Y-ibritumomab tiuxetan demonstrated a statistically significant 24% absolute improvement in overall response rate (ORR) compared with rituximab monotherapy [1]. Complete response rates were nearly doubled with ibritumomab tiuxetan versus rituximab [1]. The trial used an independent, blinded lymphoma expert panel for response assessment [1].

Radioimmunotherapy Follicular Lymphoma CD20 Targeting

Efficacy in Rituximab-Refractory Disease: Response Rate Maintained Where Rituximab Failed

In an open-label study of 54 patients with follicular NHL refractory to rituximab (defined as no objective response to rituximab 375 mg/m² weekly ×4 or time to progression ≤6 months), ⁹⁰Y-ibritumomab tiuxetan produced an ORR of 74% despite prior rituximab failure [1]. This ORR of 74% in rituximab-refractory patients is comparable to the 80% ORR observed in rituximab-naïve patients [2], demonstrating that prior rituximab exposure does not substantially attenuate ⁹⁰Y-ibritumomab tiuxetan efficacy—a finding not reproducible with alternative anti-CD20 antibodies where cross-resistance is expected.

Refractory NHL Salvage Therapy CD20 Radioimmunotherapy

Extended Duration of Response Compared to Prior Rituximab Therapy

In the rituximab-refractory follicular NHL study, the Kaplan-Meier estimated duration of response (DR) for ⁹⁰Y-ibritumomab tiuxetan was 7.7+ months compared to 4 months for prior rituximab therapy in the same patients, representing a 93% increase in median response duration (P < 0.001) [1]. This intra-patient comparison demonstrates that ⁹⁰Y-ibritumomab tiuxetan provides meaningfully longer disease control than rituximab even when administered as a later-line therapy.

Response Durability Follicular NHL Treatment Sequencing

Crossfire Effect and Beta Particle Path Length: Overcoming Tumor Heterogeneity

⁹⁰Y-ibritumomab tiuxetan emits high-energy beta particles with a tissue path length of 5–10 mm, enabling a crossfire effect that irradiates not only the CD20-bound target cell but also neighboring malignant cells lacking CD20 expression or located in poorly vascularized tumor regions [1]. In contrast, unconjugated anti-CD20 antibodies (rituximab, obinutuzumab) lack any radiation-mediated bystander killing mechanism and are ineffective against CD20-negative tumor subpopulations [2]. This physical property confers class-level differentiation between radioimmunotherapy and immunotherapy agents.

Radiation Physics Bystander Effect Tumor Microenvironment

Cost-Effectiveness Advantage: Direct Therapeutic Cost 54% Lower than Bendamustine + Rituximab

A retrospective cost-effectiveness analysis comparing first-line ⁹⁰Y-ibritumomab tiuxetan versus bendamustine plus rituximab (BR) for low-grade follicular lymphoma and marginal zone lymphoma found that the direct therapeutic cost of ⁹⁰Y-ibritumomab tiuxetan was 54% lower than that of 6 cycles of BR [1]. The study concluded that ⁹⁰Y-ibritumomab tiuxetan is more cost-effective than BR and represents a viable alternative in up-front management of low-grade follicular lymphoma and marginal zone lymphoma [1].

Pharmacoeconomics Healthcare Resource Utilization Procurement Value

Single-Dose Outpatient Administration vs. Multi-Cycle Regimens: Logistics and Resource Utilization

The ⁹⁰Y-ibritumomab tiuxetan therapeutic regimen is administered as a single therapeutic dose over 7–9 days in an outpatient setting, compared with 4–6 cycles of multi-agent chemoimmunotherapy (e.g., bendamustine plus rituximab administered over 4–6 months) or weekly rituximab ×4 [1]. This compressed treatment schedule reduces healthcare resource utilization and patient treatment burden. The pure beta emission of ⁹⁰Y (no gamma component) permits outpatient administration without radiation isolation requirements, unlike ¹³¹I-tositumomab which emits gamma radiation necessitating radiation safety precautions [2].

Treatment Logistics Outpatient Administration Healthcare Delivery

Optimal Procurement and Clinical Application Scenarios for Ibritumomab Tiuxetan Based on Evidence


Rituximab-Refractory Follicular Lymphoma Salvage Therapy

Ibritumomab tiuxetan is indicated for the treatment of adult patients with relapsed or refractory low-grade or follicular B-cell NHL, including patients with rituximab-refractory follicular NHL [1]. In this population, ⁹⁰Y-ibritumomab tiuxetan achieves an ORR of 74% with 15% complete responses despite documented failure of prior rituximab therapy [2]. Duration of response extends to 7.7+ months compared to 4 months with prior rituximab (P < 0.001) [2]. Procurement of ⁹⁰Y-ibritumomab tiuxetan should be prioritized for institutions managing rituximab-refractory follicular NHL patients.

First-Line Consolidation Therapy Following Chemotherapy Response

⁹⁰Y-ibritumomab tiuxetan is FDA-approved as consolidation therapy for patients with previously untreated follicular NHL who achieve a partial or complete response to first-line chemotherapy [1]. This application leverages the radioimmunoconjugate's ability to eliminate residual CD20-positive disease via the crossfire effect (5–10 mm beta particle path length) [3], providing durable remission consolidation with a single outpatient dose. Procurement for first-line consolidation protocols offers a logistically efficient alternative to extended maintenance immunotherapy.

Cost-Conscious Formulary Management for Low-Grade B-Cell NHL

For healthcare systems and formulary committees prioritizing value-based procurement, ⁹⁰Y-ibritumomab tiuxetan offers a 54% reduction in direct therapeutic cost compared to 6 cycles of bendamustine plus rituximab in the first-line treatment of low-grade follicular lymphoma and marginal zone lymphoma [4]. Combined with single-dose outpatient administration over 7–9 days [5], ⁹⁰Y-ibritumomab tiuxetan reduces both drug acquisition costs and healthcare resource utilization relative to multi-cycle chemoimmunotherapy regimens.

Bulky Disease or Tumor Heterogeneity Scenarios

In patients with bulky disease (>5 cm tumors) or anticipated tumor heterogeneity (mixed CD20-positive and CD20-negative cell populations), ⁹⁰Y-ibritumomab tiuxetan provides therapeutic advantage over unconjugated anti-CD20 antibodies. The 5–10 mm crossfire effect enables irradiation of neighboring CD20-negative cells and penetration into poorly vascularized tumor regions [3], whereas rituximab and other unconjugated antibodies are ineffective against CD20-negative subpopulations. In the rituximab-refractory study, 74% of patients had tumors ≥5 cm, and ⁹⁰Y-ibritumomab tiuxetan maintained 74% ORR in this bulky disease cohort [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibritumomab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.